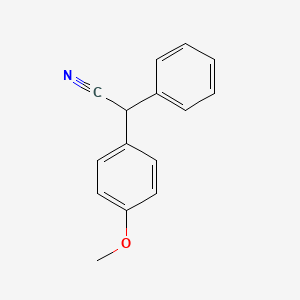







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH:7](Cl)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[C-:17]#[N:18].[K+].[Cl-]>CC#N.C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:17]#[N:18])=[CH:5][CH:4]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(C2=CC=CC=C2)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
2.12 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
|
|
Name
|
|
|
Quantity
|
8.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the stirred mixture was refluxed for 66 h
|
|
Duration
|
66 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solid was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in CH2Cl2 (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the solution flushed through a silica gel column (230-400 mesh, 60 g)
|
|
Type
|
CUSTOM
|
|
Details
|
The eluent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
|
Type
|
CUSTOM
|
|
Details
|
Therefore, the heptane filtrates were evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(C#N)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |